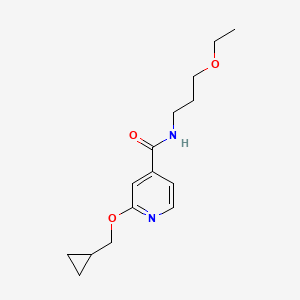
2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)isonicotinamide, also known as CPI-1189, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases. CPI-1189 belongs to the class of isonicotinamide derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Isonicotinamides, including derivatives similar to "2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)isonicotinamide," are utilized in synthetic chemistry for their ability to undergo various chemical reactions. For instance, isonicotinamides carrying N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents at nitrogen can undergo cyclisation induced by an electrophile, giving rise to spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised (H. Brice, J. Clayden, 2009). This demonstrates the compound's utility in generating novel molecular architectures.
Pharmaceutical Research
In pharmaceutical research, isonicotinamide derivatives have been explored for their potential in imaging and therapy. For example, synthesis of carbon-11-labeled isonicotinamides as potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease has been reported, showcasing their relevance in neurodegenerative disease research (Mingzhang Gao, Min Wang, Q. Zheng, 2017). This highlights the role of such compounds in developing diagnostic tools for critical health conditions.
Material Science
Isonicotinamide and its derivatives also find applications in material science, particularly in crystal engineering and the formation of co-crystals. The ability of isonicotinamide to co-crystallize with carboxylic acids, resulting in structures with significant stoichiometric variations and polymorphism, illustrates its utility in designing novel material properties (A. Lemmerer, M. Fernandes, 2012).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-19-9-3-7-17-15(18)13-6-8-16-14(10-13)20-11-12-4-5-12/h6,8,10,12H,2-5,7,9,11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCMRTJQPJKHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC(=NC=C1)OCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)
![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)



![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)


![Tert-butyl (3S,4S)-4-[acetyl(methyl)amino]-3-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate](/img/no-structure.png)
![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2400312.png)
![7-Tert-butyl-1-azaspiro[3.5]nonane](/img/structure/B2400313.png)

